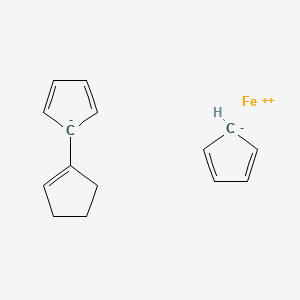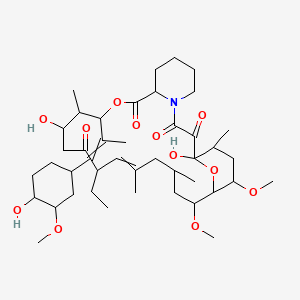
barium phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium phosphinate is an inorganic compound with the chemical formula BaH4O4P2. It is a white crystalline powder that is relatively stable and non-volatile. This compound is known for its limited solubility in water but increased solubility in acidic solutions. This compound is primarily used in various industrial applications, including ceramics, glass, and as a precursor for phosphorous fertilizers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium phosphinate can be synthesized through the reaction of barium hydroxide (Ba(OH)2) with phosphoric acid (H3PO4). The reaction typically proceeds as follows: [ \text{Ba(OH)}_2 + 2\text{H}_3\text{PO}_4 \rightarrow \text{BaH}_4\text{O}_4\text{P}_2 + 2\text{H}_2\text{O} ] The product is then filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of pH levels to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions: Barium phosphinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form barium phosphate.
Reduction: It can be reduced under specific conditions to form lower oxidation state phosphorous compounds.
Substitution: this compound can participate in substitution reactions where the phosphinate group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various organic reagents can be used depending on the desired substitution
Major Products Formed:
Oxidation: Barium phosphate (Ba3(PO4)2)
Reduction: Lower oxidation state phosphorous compounds
Substitution: Various substituted phosphinate derivatives.
Scientific Research Applications
Barium phosphinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of barium phosphinate involves its interaction with molecular targets and pathways related to phosphorous metabolism. In biological systems, it can act as a source of phosphorous, which is essential for various cellular processes. The compound can also interact with enzymes and proteins involved in phosphorous metabolism, influencing their activity and function .
Comparison with Similar Compounds
- Sodium phosphinate (NaH2PO2)
- Potassium phosphinate (KH2PO2)
- Calcium phosphinate (CaH2PO2)2
Comparison: Barium phosphinate is unique due to its specific solubility properties and stability. Unlike sodium and potassium phosphinates, which are highly soluble in water, this compound has limited solubility, making it suitable for applications where controlled release of phosphorous is desired. Additionally, its stability and non-volatility make it a preferred choice in high-temperature industrial processes .
Properties
CAS No. |
14871-79-5 |
|---|---|
Molecular Formula |
BaH2O4P2+2 |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
barium(2+);phosphenous acid |
InChI |
InChI=1S/Ba.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;; |
InChI Key |
OWESJVSXFRLVFC-UHFFFAOYSA-N |
Canonical SMILES |
OP=O.OP=O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


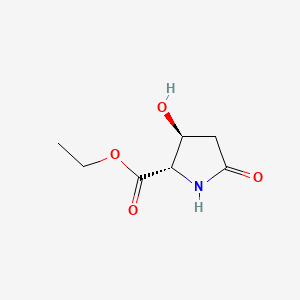
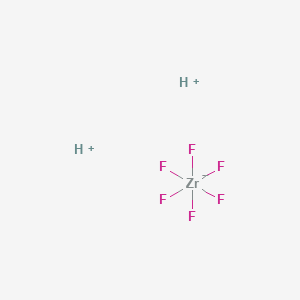

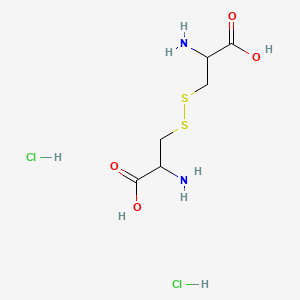
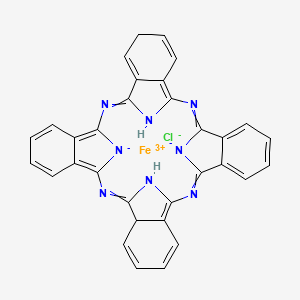

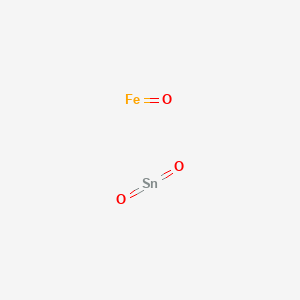
![SODIUM 2-[4-[(4-HYDROXYBIPHENYL-3-YL)AZO]PHENOXY]ETHYL SULPHATE](/img/structure/B1143633.png)
